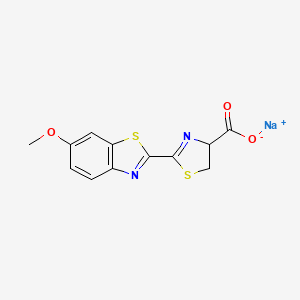
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of the amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques . The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) group to the peptide chain .
Industrial Production Methods: Industrial production of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) primarily undergoes proteolytic cleavage reactions. It is efficiently cleaved by furin, a calcium-dependent serine protease . The cleavage occurs at the arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of calcium ions and occurs at physiological pH and temperature . The reaction is highly specific to furin and related proteases .
Major Products Formed: The major product formed from the cleavage of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is the free AMC group, which fluoresces upon release .
Wissenschaftliche Forschungsanwendungen
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is widely used in scientific research for the study of proteolytic enzymes, particularly furin . It serves as a substrate in enzyme assays to measure the activity of furin and related proteases . This compound is also used in the study of protein processing and maturation, as furin is involved in the cleavage of precursor proteins . Additionally, it is used in drug discovery and development to screen for inhibitors of furin and related proteases .
Wirkmechanismus
The mechanism of action of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves its cleavage by furin . Furin recognizes the specific peptide sequence and cleaves at the arginine residues, releasing the AMC group . The released AMC group fluoresces, allowing for the quantification of enzyme activity . This mechanism is highly specific to furin and related proteases, making it a valuable tool in enzymology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is similar to other fluorogenic substrates used in protease assays, such as {Boc-Val-Pro-Arg-AMC} (hydrochloride) and {Boc-Gln-Ala-Arg-AMC} (hydrochloride) .
- These compounds also contain the AMC group and are cleaved by specific proteases, releasing the fluorescent AMC group .
Eigenschaften
Molekularformel |
C38H63ClN14O8 |
|---|---|
Molekulargewicht |
879.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C38H62N14O8.ClH/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H/t24-,25-,26-,29-;/m0./s1 |
InChI-Schlüssel |
VXACTVORPLMVNO-AZRYXFGXSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


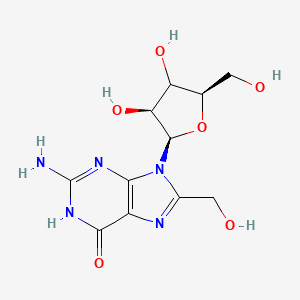
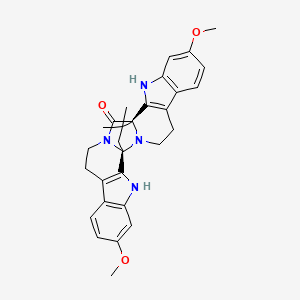
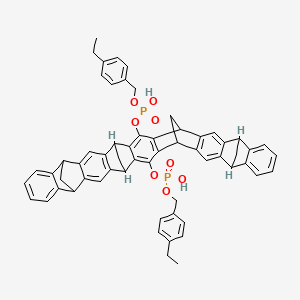
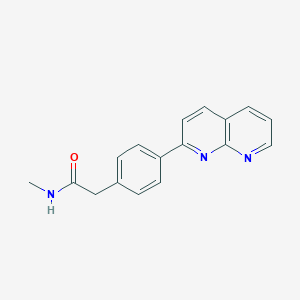
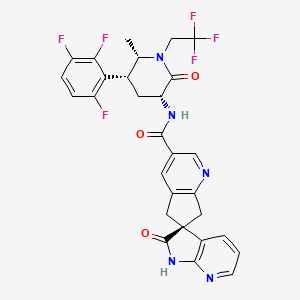
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

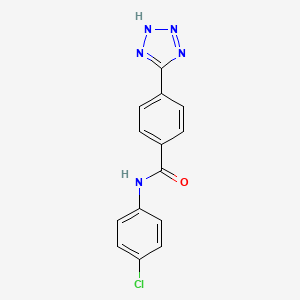

![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
